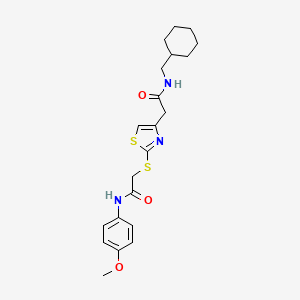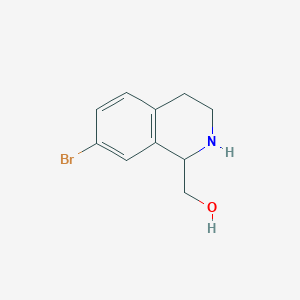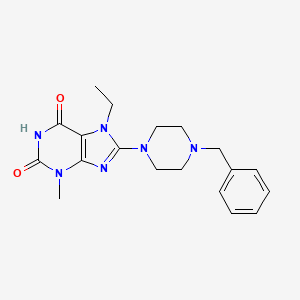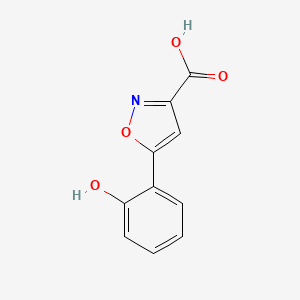
5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid
Descripción general
Descripción
5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid (5-HPICA) is a novel compound with a variety of potential applications in the fields of science and medicine. It is a derivative of the isoxazole family, which are heterocyclic compounds with a five-membered ring containing two nitrogen atoms. 5-HPICA has been studied for its use in the synthesis of various compounds, as well as its potential properties and applications. This article will provide an overview of 5-HPICA, including its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid has a wide range of potential applications in scientific research. It has been used as a starting material in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cell lines. Additionally, this compound has been studied for its potential use as an antioxidant, as well as for its ability to inhibit the growth of certain bacteria and fungi.
Mecanismo De Acción
The exact mechanism of action of 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid is not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the activity of several other enzymes, including 5-lipoxygenase (5-LOX) and nitric oxide synthase (NOS).
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines, as well as inhibit the activity of several enzymes involved in inflammation. Additionally, this compound has been found to have antioxidant properties, as well as the ability to reduce the production of reactive oxygen species (ROS).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be separated from its isomer by column chromatography. Additionally, it is relatively inexpensive and has a wide range of potential applications. However, it is important to note that this compound is a relatively new compound and its exact mechanism of action is not yet fully understood.
Direcciones Futuras
The potential applications of 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid are vast and there are many potential future directions for research. For example, further studies could be conducted to better understand its mechanism of action and potential therapeutic applications. Additionally, further research could be conducted to explore its potential use as an antioxidant and its ability to inhibit the growth of certain bacteria and fungi. Additionally, studies could be conducted to explore its potential use in the synthesis of other compounds, such as pharmaceuticals, pesticides, and dyes.
Propiedades
IUPAC Name |
5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-8-4-2-1-3-6(8)9-5-7(10(13)14)11-15-9/h1-5,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFWPGDNEOHFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide](/img/structure/B2782795.png)
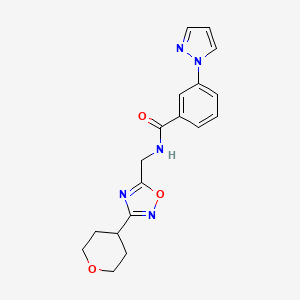
![5,6-Dichloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazine-2-carboxylic acid](/img/structure/B2782798.png)
![methyl 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B2782800.png)
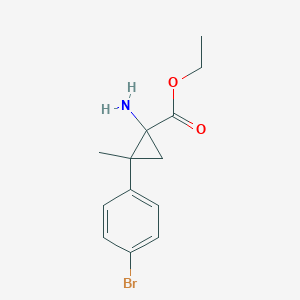

![5-(1,3-benzothiazol-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2782803.png)
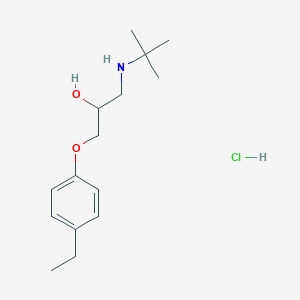

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2782809.png)
